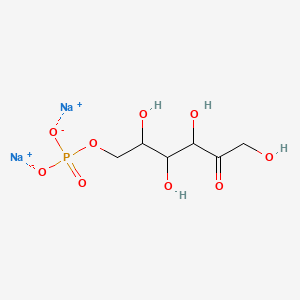![molecular formula C19H18N2O2 B10831111 2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)
2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YH-306 is a synthetic small molecule known for its antitumor properties. It is particularly effective in suppressing the growth and metastasis of colorectal tumors. The compound operates through the focal adhesion kinase (FAK) signaling pathway, which plays a crucial role in cell migration, invasion, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YH-306 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of YH-306 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in controlled environments, followed by purification and quality control measures. The compound is typically produced in solid form and stored under specific conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
YH-306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: YH-306 can be reduced to form reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of YH-306 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of YH-306 include its oxidized and reduced derivatives, as well as substituted analogs. These products retain the core structure of YH-306 but exhibit different chemical properties .
Scientific Research Applications
YH-306 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the FAK signaling pathway and its role in cell migration and invasion.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and metastasis.
Medicine: Explored as a potential therapeutic agent for treating colorectal cancer and other malignancies.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
YH-306 exerts its effects by targeting the FAK signaling pathway. It inhibits the activation of FAK, c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as the expression of matrix metalloproteases (MMP) 2 and MMP9. Additionally, YH-306 inhibits actin-related protein (Arp2/3) complex-mediated actin polymerization, leading to reduced cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
TRV055 acetate: Another modulator of the FAK signaling pathway with similar antitumor properties.
MMP-2/MMP-9 Inhibitor I: Inhibits matrix metalloproteases and exhibits antitumor activity.
BT1718: A compound that targets the FAK pathway and shows potential in cancer therapy
Uniqueness of YH-306
YH-306 stands out due to its potent inhibition of the FAK signaling pathway and its ability to suppress colorectal tumor growth and metastasis. Its unique mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2 |
InChI Key |
WFTJZQLEQGPZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


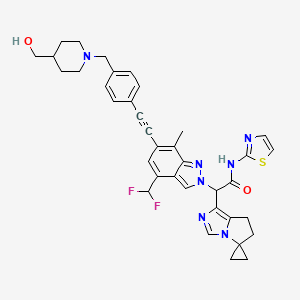

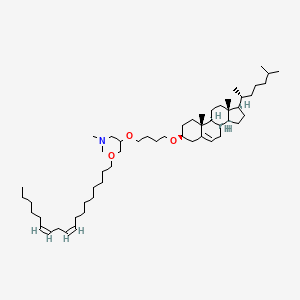
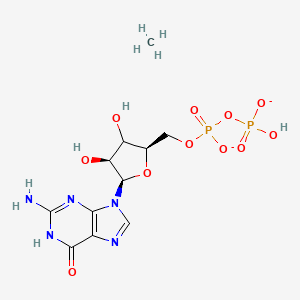

![methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate](/img/structure/B10831071.png)
![(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol](/img/structure/B10831086.png)

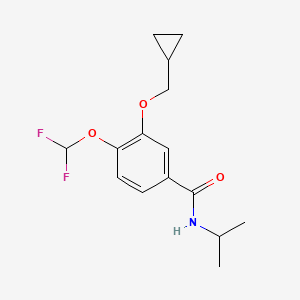
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;methane](/img/structure/B10831120.png)
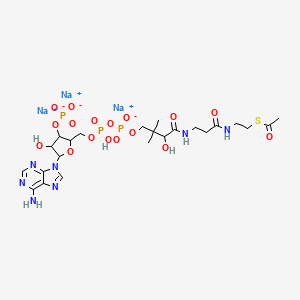
![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)
